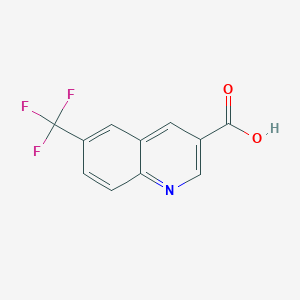

6-(Trifluoromethyl)quinoline-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(trifluoromethyl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)8-1-2-9-6(4-8)3-7(5-15-9)10(16)17/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSPVHGBXKWWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652885 | |

| Record name | 6-(Trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71082-45-6 | |

| Record name | 6-(Trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-(Trifluoromethyl)quinoline-3-carboxylic acid

Introduction: The Strategic Importance of Fluorinated Quinolines in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl (CF₃) group, into the quinoline ring system can significantly enhance a molecule's pharmacological profile. The trifluoromethyl group is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[2] This guide provides a comprehensive technical overview of the synthesis and characterization of a key building block, 6-(Trifluoromethyl)quinoline-3-carboxylic acid, intended for researchers, scientists, and professionals in the field of drug development. This molecule serves as a valuable intermediate in the synthesis of novel pharmaceutical agents, particularly in the pursuit of new antimalarial drugs.[3]

Synthetic Pathway: The Gould-Jacobs Reaction as a Robust Approach

The synthesis of this compound is effectively achieved through the well-established Gould-Jacobs reaction.[4] This classical method provides a reliable route to the quinoline core via a thermal cyclization process. The overall synthetic strategy involves three key stages: condensation of an aniline derivative with a malonic ester, high-temperature intramolecular cyclization, and subsequent saponification of the resulting ester.

Causality Behind Experimental Choices

The choice of the Gould-Jacobs reaction is predicated on its reliability and the commercial availability of the starting materials. 4-(Trifluoromethyl)aniline is a readily accessible precursor that allows for the direct incorporation of the trifluoromethyl group at the desired 6-position of the quinoline ring.[5] Diethyl ethoxymethylenemalonate is the preferred malonic ester derivative due to its reactivity in the initial condensation step. The high-temperature cyclization, while demanding, is crucial for overcoming the activation energy barrier to form the bicyclic quinoline system.[6]

Visualizing the Synthetic Workflow

Figure 1: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of Diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate (Intermediate C)

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the reaction mixture with stirring at 120-130°C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature. The ethanol byproduct can be removed under reduced pressure. The resulting crude intermediate is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (Intermediate D)

-

In a separate flask equipped with a reflux condenser and a high-temperature thermometer, heat a high-boiling inert solvent, such as diphenyl ether, to 250-260°C.

-

Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.

-

Maintain the reaction mixture at this temperature for 30-60 minutes.

-

Allow the reaction to cool to room temperature, during which the product will precipitate.

-

Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

Step 3: Synthesis of this compound (Final Product E)

-

Suspend the dried ethyl ester from Step 2 in a 10% aqueous solution of sodium hydroxide (NaOH).

-

Heat the mixture to reflux with stirring until the solid completely dissolves, indicating the completion of saponification (typically 1-2 hours).

-

Cool the reaction mixture to room temperature and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid (HCl). This will precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to yield this compound.

Characterization and Data Presentation

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically in the range of 12-14 ppm.

-

¹³C NMR: The carbon NMR will show characteristic signals for the quinoline ring carbons, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carboxylic acid carbonyl carbon (typically in the 165-185 ppm region).[7]

-

¹⁹F NMR: The fluorine NMR will exhibit a singlet for the CF₃ group.

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.5 - 9.0 | m |

| Carboxylic Acid-H | 12.0 - 14.0 | br s |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) |

| Aromatic-C | 110 - 150 |

| CF₃ | ~124 (q) |

| C=O | 165 - 175 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 2500-3300 | Very Broad |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, Sharp |

| C-F (Trifluoromethyl) | 1100-1300 | Strong |

| C=C, C=N (Aromatic) | 1450-1600 | Medium to Sharp |

The very broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (241.17 g/mol ).[3]

-

Fragmentation Pattern: Common fragmentation pathways for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[8]

Visualizing the Characterization Workflow

References

1H NMR and 13C NMR of 6-(Trifluoromethyl)quinoline-3-carboxylic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-(Trifluoromethyl)quinoline-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of this compound, a compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of both proton (¹H) and carbon-13 (¹³C) NMR spectra. We will delve into the underlying principles governing the spectral features, provide robust experimental protocols for data acquisition, and present a thorough interpretation of the anticipated spectral data. The causality behind experimental choices is explained to ensure methodological transparency and reproducibility.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic compounds in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[2][3] For a molecule like this compound, which features a rigid heterocyclic core with powerful electron-withdrawing substituents, NMR is indispensable for unambiguous structural confirmation and purity assessment.

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.[4] The presence of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The carboxylic acid (-COOH) group often serves as a key interaction point with biological targets. A precise understanding of the molecule's structure via NMR is a critical first step in any drug development pipeline.

Foundational Principles: Substituent Effects on the Quinoline Ring

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic landscape of the quinoline ring system, which is heavily modulated by its two powerful electron-withdrawing groups.

-

The Trifluoromethyl (-CF₃) Group: As a strong σ- and π-electron-withdrawing group, the -CF₃ substituent at the C-6 position will significantly deshield nearby protons and carbons. This deshielding effect results in a downfield shift (higher ppm values) for the protons and carbons on the benzene portion of the quinoline ring, particularly H-5, H-7, and H-8.[5][6] The fluorine atoms will also couple to the C-6 carbon and potentially to nearby protons, although long-range H-F coupling is not always resolved in standard 1D spectra.

-

The Carboxylic Acid (-COOH) Group: This group is also strongly electron-withdrawing and will deshield adjacent nuclei. Its most pronounced effect will be on the pyridine ring, causing significant downfield shifts for H-2 and H-4. The acidic proton of the carboxyl group itself will appear as a broad singlet at a very downfield chemical shift (typically >12 ppm), and its position can be highly dependent on solvent, concentration, and temperature.[7][8] The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the 165-185 ppm range.[9]

-

The Quinoline Ring System: The inherent aromaticity of the quinoline ring leads to characteristic chemical shifts for its protons, typically in the 7-9 ppm range.[10] The nitrogen atom induces a deshielding effect on the adjacent protons (H-2 and H-8).

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol is a self-validating system designed to yield high-resolution ¹H and ¹³C NMR spectra suitable for unambiguous structural assignment.

Sample Preparation

The choice of solvent is critical for NMR spectroscopy. For carboxylic acids, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds and allows for the observation of the exchangeable carboxylic acid proton.

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹³C NMR and 2-5 mg for ¹H NMR.

-

Solvent Addition: Dissolve the sample in 0.6-0.7 mL of high-purity DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogenous solution. The presence of suspended solids will degrade spectral quality.

Spectrometer Setup and Data Acquisition

These steps are based on standard procedures for modern NMR spectrometers.[11][12]

-

Instrument Booking and Login: Reserve instrument time and log in to the spectrometer software.

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines and high resolution.[12]

-

Tuning and Matching: Tune and match the probe for the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.[13]

Workflow for NMR Data Acquisition

Caption: Standard workflow for NMR analysis.

Recommended Acquisition Parameters

| Parameter | ¹H NMR | ¹³C NMR | Rationale |

| Pulse Angle | 30-45° | 30° | A smaller pulse angle allows for faster repetition without saturating the signal, improving signal averaging efficiency, especially for ¹³C.[12] |

| Acquisition Time | 3-4 s | 1-2 s | Ensures adequate digital resolution to resolve fine coupling patterns. |

| Relaxation Delay | 2-5 s | 2 s | Allows for nearly complete spin-lattice relaxation, which is crucial for quantitative analysis and preventing signal distortion. |

| Number of Scans | 16-64 | 1024-4096 | ¹³C has a low natural abundance (1.1%), requiring significantly more scans to achieve a good signal-to-noise ratio.[14][15] |

| Spectral Width | 0-14 ppm | 0-200 ppm | This range covers the expected chemical shifts for all protons and carbons in the molecule. |

Predicted Spectral Data and Interpretation

Molecular Structure with Atom Numbering

Caption: Structure of the target molecule.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~9.4 | d | ~2.0 | Very downfield due to proximity to N and deshielding by the -COOH group. Coupled to H-4. |

| H-4 | ~9.1 | d | ~2.0 | Deshielded by the adjacent -COOH group and N atom. Coupled to H-2. |

| H-5 | ~8.5 | d | ~9.0 | Deshielded by the -CF₃ group at C-6. Coupled to H-7 (ortho coupling not possible). |

| H-7 | ~8.4 | dd | ~9.0, ~2.0 | Deshielded by the -CF₃ group. Coupled to H-5 (meta) and H-8 (ortho). |

| H-8 | ~8.3 | d | ~9.0 | Deshielded by proximity to N. Coupled to H-7. |

| -COOH | >13.0 | br s | - | Exchangeable acidic proton, appears as a broad singlet. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

| Carbon | Predicted δ (ppm) | Rationale |

| C-2 | ~152 | Deshielded by adjacent nitrogen. |

| C-3 | ~125 | Shielded relative to other carbons on the pyridine ring. |

| C-4 | ~140 | Deshielded by the -COOH group. |

| C-4a | ~129 | Quaternary carbon at the ring junction. |

| C-5 | ~128 | Influenced by the deshielding effect of the -CF₃ group. |

| C-6 | ~128 (q) | Directly attached to the -CF₃ group, will appear as a quartet due to C-F coupling. |

| C-7 | ~126 | Deshielded by the -CF₃ group. |

| C-8 | ~132 | Deshielded by adjacent nitrogen. |

| C-8a | ~148 | Quaternary carbon at the ring junction, deshielded by nitrogen. |

| -CF₃ | ~124 (q) | The carbon of the trifluoromethyl group, will appear as a quartet with a large ¹JCF coupling constant. |

| -COOH | ~167 | Typical chemical shift for a carboxylic acid carbonyl carbon.[9][18] |

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the fundamental principles of substituent effects and employing a robust experimental protocol, researchers can confidently acquire and interpret high-quality NMR data. The predicted chemical shifts and coupling patterns serve as a reliable reference for the structural confirmation of this important molecule and its analogues, thereby supporting its advancement in drug discovery and development programs.

References

- 1. microbenotes.com [microbenotes.com]

- 2. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 3. longdom.org [longdom.org]

- 4. repository.uncw.edu [repository.uncw.edu]

- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 12. books.rsc.org [books.rsc.org]

- 13. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 14. chem.as.uky.edu [chem.as.uky.edu]

- 15. sites.bu.edu [sites.bu.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

mass spectrometry analysis of 6-(Trifluoromethyl)quinoline-3-carboxylic acid

An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-(Trifluoromethyl)quinoline-3-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the qualitative and quantitative analysis of this compound (MW: 241.17 g/mol , Formula: C₁₁H₆F₃NO₂) using liquid chromatography-mass spectrometry (LC-MS).[1][2] As a fluorinated quinoline carboxylic acid, this compound and its analogs are of significant interest in pharmaceutical and agrochemical research, often serving as key building blocks for kinase inhibitors and other bioactive molecules. Understanding its mass spectrometric behavior is therefore critical for identity confirmation, metabolic studies, and pharmacokinetic analysis. This document, written from the perspective of a Senior Application Scientist, details the core principles of ionization and fragmentation, provides validated, step-by-step experimental protocols, and explains the scientific rationale behind key methodological choices to ensure robust and reliable data generation.

Introduction: The Analytical Imperative

This compound is a heterocyclic aromatic compound characterized by two key functional groups that dictate its analytical behavior: a carboxylic acid and a trifluoromethyl group. The carboxylic acid provides a readily ionizable site, while the electron-withdrawing trifluoromethyl group influences the molecule's overall electronic properties and fragmentation patterns. Mass spectrometry, particularly when coupled with liquid chromatography, stands as the premier analytical technique for the characterization and quantification of such small molecules in complex matrices.[3] Its unparalleled sensitivity and selectivity allow for confident identification and precise measurement, which are essential throughout the drug development pipeline.[4] This guide synthesizes foundational mass spectrometry principles with practical, field-proven methodologies to empower researchers in their analytical endeavors with this important compound.

Physicochemical Properties & Predicted Mass Spectrometric Behavior

A successful mass spectrometry method is built upon a fundamental understanding of the analyte's chemical nature. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆F₃NO₂ | [1][2] |

| Average Molecular Weight | 241.17 g/mol | [1] |

| Monoisotopic Mass | 241.03506 Da | [5] |

| Key Functional Groups | Carboxylic Acid, Quinoline, Trifluoromethyl | N/A |

| Predicted Ionization Mode | Electrospray Ionization (ESI), Negative Ion | [6] |

The presence of the carboxylic acid group makes the molecule acidic, meaning it will readily deprotonate in solution to form a carboxylate anion. This characteristic is the cornerstone of our analytical strategy, as it makes the compound exceptionally well-suited for analysis by negative ion mode electrospray ionization ([M-H]⁻), a soft ionization technique that minimizes in-source fragmentation and typically yields an abundant molecular ion.[6][7]

Core Principles of Analysis: Ionization and Fragmentation

Ionization Source Selection: The Rationale for ESI

For a polar, acidic, and non-volatile small molecule like this compound, Electrospray Ionization (ESI) is the unequivocal choice.

-

Causality: ESI works by creating a fine spray of charged droplets from a solution. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[7] This process is gentle, making it ideal for preventing the thermal degradation of analytes and preserving the molecular ion, which is the primary piece of information for mass determination.

-

Negative vs. Positive Ion Mode: While protonation to form an [M+H]⁺ adduct in positive mode is possible on the quinoline nitrogen, the acidic proton of the carboxylic acid is far more labile. Therefore, negative ion mode detection of the deprotonated molecule, [M-H]⁻, is predicted to be significantly more sensitive and is the recommended approach.[6]

Predicted Fragmentation Pathways via Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) is essential for structural confirmation and for developing highly selective quantitative assays. In this process, the [M-H]⁻ precursor ion is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID).[8] Based on the fragmentation of similar quinoline carboxylic acids and trifluoromethylated compounds, we can predict the primary fragmentation pathways.[9][10][11]

The most facile and expected fragmentation is the neutral loss of carbon dioxide (CO₂, 44.0 Da) from the carboxylate anion. This is a hallmark fragmentation pathway for deprotonated carboxylic acids.[10] Subsequent fragmentation of the resulting quinoline anion could involve the quinoline ring system.

Caption: Predicted primary fragmentation pathway for [M-H]⁻ of this compound.

Experimental Protocols

The following protocols provide a robust starting point for method development. Optimization is always recommended based on the specific instrumentation and sample matrix.

Sample Preparation: Ensuring Matrix Compatibility

Proper sample preparation is crucial for removing interferences and ensuring method longevity.[12][13] The choice of technique depends on the complexity of the sample matrix.[14]

Protocol 1: Standard Solution in Solvent

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

-

Working Standards: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to create calibration standards.

-

Justification: Dissolving the sample in the initial mobile phase composition is a best practice that prevents peak distortion and ensures compatibility with the chromatographic system.[15]

Protocol 2: Extraction from Human Plasma (Liquid-Liquid Extraction)

-

Sample Aliquot: To 100 µL of plasma in a microcentrifuge tube, add an internal standard.

-

Protein Precipitation & Extraction: Add 400 µL of a water-immiscible organic solvent containing 1% formic acid (e.g., ethyl acetate or methyl tert-butyl ether). The acid ensures the analyte is in its neutral, more organic-soluble form.

-

Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at >10,000 x g for 5 minutes to separate the layers.

-

Evaporate & Reconstitute: Carefully transfer the upper organic layer to a clean tube. Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

-

Rationale: This liquid-liquid extraction (LLE) protocol effectively removes proteins and phospholipids while concentrating the analyte, leading to enhanced sensitivity and a cleaner chromatogram.[14]

Qualitative Analysis via LC-HRMS (Q-TOF)

This workflow is designed for confident identification based on accurate mass and fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides the mass accuracy needed to determine elemental composition.[16]

Step-by-Step Methodology:

-

LC System: UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Q-TOF Mass Spectrometer with ESI source.

-

Ionization Mode: Negative.

-

MS Scan Range: m/z 50-500.

-

MS/MS Acquisition: Data-dependent acquisition (DDA), triggering MS/MS scans on the top 3 most intense ions.

-

Collision Energy: Use a collision energy ramp (e.g., 15-40 eV) to generate a rich fragmentation spectrum.

Quantitative Analysis via LC-MS/MS (Triple Quadrupole)

This protocol uses Selected Reaction Monitoring (SRM), the gold standard for quantification, providing exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.[16][17]

Step-by-Step Methodology:

-

LC System: Use the same LC conditions as in section 4.2.

-

MS System: Triple Quadrupole Mass Spectrometer with ESI source.

-

Ionization Mode: Negative.

-

SRM Transitions:

-

Analyte: Precursor Ion (Q1): m/z 240.0; Product Ion (Q3): m/z 196.0.

-

Internal Standard: Use a stable isotope-labeled version of the analyte if available, or a structurally similar compound.

-

-

Dwell Time: 100 ms per transition.

-

Collision Energy (CE): Optimize experimentally to maximize the signal for the m/z 196.0 product ion. Start with an initial value of 20 eV.

-

Validation: This SRM method is a self-validating system. The simultaneous detection of the correct precursor ion and a characteristic product ion at a specific retention time provides a high degree of certainty in the identification and quantification of the analyte.

Data Presentation & Workflow Visualization

Predicted Mass Spectra Data Summary

The table below summarizes the key ions expected in the mass spectra of this compound.

| Ion Description | Ion Type | Calculated m/z (Da) | Mode |

| Deprotonated Molecule | [M-H]⁻ | 240.03 | Negative |

| Primary Fragment | [M-H-CO₂]⁻ | 196.04 | Negative |

Comprehensive Analytical Workflow

The logical flow from sample receipt to final data is critical for a well-controlled bioanalytical process.

Caption: A generalized workflow for the quantitative analysis of the target compound.

Conclusion

The mass spectrometric analysis of this compound is straightforward when guided by its fundamental physicochemical properties. The acidic nature of the molecule strongly favors the use of negative mode electrospray ionization for sensitive detection of the [M-H]⁻ ion at m/z 240.03. Tandem mass spectrometry reveals a characteristic and dominant neutral loss of CO₂ to produce a stable product ion at m/z 196.04, which is ideal for building highly selective and robust quantitative SRM assays. The protocols and principles outlined in this guide provide a validated foundation for researchers, scientists, and drug development professionals to confidently analyze this compound, ensuring data of the highest scientific integrity.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. labs.iqvia.com [labs.iqvia.com]

- 4. ovid.com [ovid.com]

- 5. 4-(Trifluoromethyl)quinoline-6-carboxylic acid | C11H6F3NO2 | CID 84018363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. chempap.org [chempap.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. opentrons.com [opentrons.com]

- 13. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]

- 14. spectroscopyeurope.com [spectroscopyeurope.com]

- 15. researchgate.net [researchgate.net]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)quinoline-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

6-(Trifluoromethyl)quinoline-3-carboxylic acid, a fluorinated derivative of the quinoline carboxylic acid scaffold, is a compound of significant interest to the pharmaceutical and agrochemical industries. Its structural motifs are prevalent in a variety of biologically active molecules. The incorporation of a trifluoromethyl (-CF3) group can substantially alter key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a valuable intermediate in drug discovery.[1] Notably, the trifluoromethyl quinoline carboxylic acid structure is recognized as a valuable tool in targeted cancer therapy research and in the development of novel antiparasitic and antimalarial agents.[1]

A thorough understanding of the physicochemical properties of this molecule is paramount for researchers and drug development professionals. These parameters govern a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the core physicochemical properties of this compound, details standard experimental methodologies for their determination, and discusses their implications for research and development.

Core Physicochemical Data

| Property | Value | Data Source / Type |

| CAS Number | 71082-45-6 | Registry Number[1][2] |

| Molecular Formula | C₁₁H₆F₃NO₂ | Chemical Formula[1][2] |

| Molecular Weight | 241.17 g/mol | Calculated[1] |

| Physical Form | White to off-white solid | Typical Appearance |

| Melting Point | Not available | Experimental Data Unavailable |

| pKa (acidic) | ~3.5 - 4.5 | Predicted |

| logP (Octanol-Water) | ~2.5 - 3.5 | Predicted |

| Aqueous Solubility (LogS) | -3 to -4 (Poorly Soluble) | Predicted |

Detailed Analysis of Physicochemical Properties

Molecular Identity and Structure

-

Chemical Name: this compound

-

Molecular Weight: 241.17 g/mol [1]

-

Purity: Commercially available with purities typically ranging from 95% to 97%.[1][2]

The structure consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A carboxylic acid group is substituted at position 3, and a trifluoromethyl group is at position 6. The electron-withdrawing nature of both the trifluoromethyl group and the quinoline nitrogen significantly influences the molecule's electronic properties and acidity.

Melting Point: An Indicator of Purity and Stability

The melting point is a fundamental thermal property that provides an indication of a compound's purity and the strength of its crystal lattice. A sharp, defined melting range is characteristic of a pure substance, whereas a broad melting range often suggests the presence of impurities.

Expertise & Experience: The high degree of planarity in the quinoline core, coupled with the potential for hydrogen bonding via the carboxylic acid group, suggests that this compound is a crystalline solid with a relatively high melting point. The crystal lattice energy is a key determinant of aqueous solubility, making the melting point a valuable, albeit indirect, parameter in pre-formulation studies.

This protocol describes a standard, reliable method for determining the melting point of a solid crystalline compound.

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Begin heating the sample. A rapid heating rate (5-10 °C/minute) can be used for an initial approximate determination.

-

Refined Measurement: For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Acidity (pKa): Governing Ionization and Absorption

The pKa, or acid dissociation constant, is a critical parameter that dictates the extent of a molecule's ionization at a given pH. For this compound, two pKa values are relevant: the acidic pKa of the carboxylic acid group and the basic pKa of the quinoline nitrogen. The carboxylic acid is the more dominant feature in the physiological pH range. Its pKa value is crucial for predicting how the compound will behave in different environments of the body, such as the stomach (low pH) and the intestine (higher pH), which directly impacts its absorption and distribution.

Expertise & Experience: The presence of the electron-withdrawing trifluoromethyl group and the nitrogen atom in the quinoline ring is expected to increase the acidity (lower the pKa) of the carboxylic acid group compared to benzoic acid (pKa ~4.2). This increased acidity can influence its solubility in buffered solutions and its ability to interact with biological targets.

This self-validating method relies on precise pH and volume measurements to determine the ionization constant.

-

Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in purified water. A co-solvent like methanol or DMSO may be used if aqueous solubility is limited, though this will yield an apparent pKa (pKaapp).

-

Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, 10.0) and immerse the electrode in the sample solution.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This can be determined from the midpoint of the steepest part of the titration curve or by using the first derivative of the curve.

Lipophilicity (logP): A Key to Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a measure of a compound's "greasiness." It is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME profile.

Expertise & Experience: The aromatic quinoline core and the trifluoromethyl group contribute significantly to the lipophilicity of the molecule. While the carboxylic acid group adds a hydrophilic character, its ionization state at physiological pH (predominantly deprotonated) will dramatically decrease the apparent lipophilicity (measured as logD). The predicted logP value of ~2.5-3.5 suggests moderate lipophilicity for the neutral species.

This classic method directly measures the partitioning of a compound between two immiscible phases.

-

Phase Preparation: Prepare a biphasic system of n-octanol and a pH 7.4 phosphate buffer. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them and allowing the layers to separate.

-

Sample Addition: Prepare a solution of this compound in the buffered aqueous phase.

-

Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully remove aliquots from both the n-octanol and the aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Aqueous Solubility: Impacting Bioavailability

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its absorption and bioavailability. Poor solubility is a major challenge in drug development.

Expertise & Experience: The planar, aromatic structure and the lipophilic trifluoromethyl group suggest that the intrinsic solubility of the neutral form of this compound is likely to be low. However, its acidic nature means that solubility can be significantly increased in alkaline solutions where the carboxylate salt is formed.

This equilibrium-based method is considered the gold standard for solubility determination.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water or a relevant buffer solution (e.g., pH 7.4) in a sealed flask.

-

Equilibration: Agitate the flask in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours). The continued presence of undissolved solid is crucial.

-

Separation: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove the undissolved solid.

-

Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

-

Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Experimental Workflow and Data Integration

The determination of these physicochemical properties is not an isolated exercise. The data is integrated to build a comprehensive profile of the compound, which informs subsequent stages of development, from formulation to preclinical testing.

Caption: Workflow for physicochemical characterization and its role in drug development.

Storage and Handling

To maintain the integrity of this compound, proper storage is essential.

-

Temperature: Store in a refrigerator at 2-8°C.

-

Atmosphere: Keep the container tightly sealed and dry.

-

Light: Protect from light by storing in a dark place or using an amber vial.

Conclusion

This compound is a compound with significant potential, characterized by its fluorinated quinoline core. Its physicochemical profile—marked by moderate lipophilicity, poor intrinsic aqueous solubility, and a distinct acidic character—is fundamental to its application in medicinal and agrochemical research. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately determine these properties, enabling data-driven decisions in formulation, screening, and overall development strategies. A comprehensive understanding and empirical validation of these parameters are indispensable for unlocking the full therapeutic or commercial potential of this valuable chemical entity.

References

A Technical Guide to the Predicted pKa of 6-(Trifluoromethyl)quinoline-3-carboxylic acid

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that dictates the ionization state of a molecule and profoundly influences its pharmacokinetic and pharmacodynamic properties.[1][2] For researchers in drug discovery and development, an accurate understanding of a compound's pKa is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] This guide provides an in-depth technical analysis and prediction of the pKa for the acidic proton of 6-(Trifluoromethyl)quinoline-3-carboxylic acid, a molecule of interest due to its quinoline scaffold and the strong electron-withdrawing trifluoromethyl substituent. In the absence of an experimentally determined value, this paper outlines two robust methodologies for pKa prediction: a first-principles computational approach using Density Functional Theory (DFT) and an empirical method based on the Hammett Linear Free-Energy Relationship (LFER).

Introduction: The Central Role of pKa in Drug Development

The extent to which a drug molecule is ionized at a given physiological pH governs its behavior in the body. The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms.[5] This equilibrium is fundamental to:

-

Solubility and Formulation: Ionized species are generally more water-soluble, impacting dissolution and the design of aqueous formulations.[4]

-

Membrane Permeability: The neutral, non-ionized form of a drug is typically more lipophilic and better able to cross cellular membranes via passive diffusion, a key step in oral absorption.[1][5]

-

Target Binding: The charge state of a molecule can be critical for electrostatic interactions with its biological target, such as salt bridges in a protein's active site.

-

ADME Properties: Ionization affects everything from binding to plasma proteins and metabolic enzymes to renal clearance pathways.[3]

The molecule , this compound, possesses two ionizable centers: the acidic carboxylic acid group (-COOH) and the basic quinoline nitrogen. This guide will focus on predicting the pKa of the more acidic site, the carboxylic acid proton, which is expected to be the primary determinant of its acidic character.

Molecular Structure Analysis

To predict the pKa, we must first analyze the structural components of the molecule and their electronic effects.

-

Quinoline Core: Quinoline is a bicyclic aromatic heterocycle. The nitrogen atom is electron-withdrawing via induction, which acidifies protons on the ring system and attached functional groups. The pKa of the conjugate acid of quinoline itself is approximately 4.9, indicating its basic nature.[6]

-

Carboxylic Acid Group (-COOH): This is the primary acidic functional group. The pKa of a simple aromatic carboxylic acid, benzoic acid, is 4.20.[7][8] This serves as a fundamental baseline for our predictions.

-

Trifluoromethyl Group (-CF₃): The -CF₃ group is a powerful electron-withdrawing group (EWG). This is due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms. It does not participate in resonance donation. This strong -I effect withdraws electron density from the aromatic system, stabilizing the conjugate base (carboxylate anion, -COO⁻) formed upon deprotonation. This stabilization makes the corresponding acid stronger, resulting in a lower pKa value.[9]

-

Positional Chemistry: The -CF₃ group is at the 6-position, and the -COOH group is at the 3-position. This places the substituent on the benzo- part of the quinoline ring. The electron-withdrawing effect of the -CF₃ group at this position will significantly influence the acidity of the carboxylic acid.

Prediction Methodology I: Hammett Linear Free-Energy Relationship

The Hammett equation is a powerful empirical tool that correlates reaction rates and equilibrium constants for substituted aromatic compounds.[10] It provides a quantitative measure of the electronic influence of a substituent.

The equation is given as:

log(K/K₀) = ρσ

Which can be rewritten for pKa values as:

pKa = pKa₀ - ρσ

Where:

-

pKa: The predicted pKa of the substituted compound.

-

pKa₀: The pKa of the unsubstituted parent compound.

-

ρ (rho): The reaction constant, which measures the sensitivity of the reaction to substituent effects. For the ionization of benzoic acids in water, ρ is defined as 1.0.[11]

-

σ (sigma): The substituent constant, which depends on the nature and position (meta or para) of the substituent.

Protocol for Hammett Equation Prediction

Step 1: Identify the Parent Compound and its pKa₀ The appropriate parent compound is quinoline-3-carboxylic acid. An experimental pKa for this specific compound is not readily available in the cited literature. Therefore, as a reasonable approximation, we will use the pKa of benzoic acid (4.20) as our baseline pKa₀.[7] This choice rests on the assumption that the electronic effect of the quinoline nitrogen on the 3-position carboxylic acid is a baseline component that will be implicitly handled by using a reaction constant (ρ) specific to the system, if available.

Step 2: Determine the Substituent and its Position The substituent is a trifluoromethyl (-CF₃) group at the 6-position. In relation to the carboxylic acid at the 3-position, the 6-position is analogous to a para position in a simple benzene ring system.

Step 3: Find the Appropriate Substituent Constant (σ) We require the sigma constant for a para-CF₃ group (σₚ). Literature values for this constant are well-established.

-

σₚ for -CF₃ = 0.54 [12]

Step 4: Select the Reaction Constant (ρ) The reaction constant ρ measures the sensitivity of the equilibrium to electronic effects. For the ionization of substituted benzoic acids, ρ is 1.0 by definition.[10] While the quinoline system is different, in the absence of a specific, experimentally derived ρ value for substituted quinoline-3-carboxylic acids, using ρ = 1.0 is a standard first approximation.[13][14]

Step 5: Calculate the Predicted pKa Using the Hammett equation: pKa = pKa₀ - ρσ pKa = 4.20 - (1.0)(0.54) pKa ≈ 3.66

Hammett Prediction Workflow

Caption: Workflow for pKa prediction using the Hammett equation.

Prediction Methodology II: Quantum Mechanics (DFT)

A more fundamental approach to pKa prediction involves calculating the Gibbs free energy change (ΔG) of the dissociation reaction in solution using quantum mechanical methods like Density Functional Theory (DFT).[15]

The pKa is calculated from ΔG using the following equation:

pKa = ΔG°aq / (2.303 * RT)

Where:

-

ΔG°aq: The standard Gibbs free energy change of the dissociation reaction in water.

-

R: The ideal gas constant.

-

T: The temperature in Kelvin (298.15 K).

The most common method for calculating ΔG°aq is via a thermodynamic cycle, often called the "direct method," which relies on computations performed entirely within a simulated solvent environment.[16][17]

HA(aq) ⇌ A⁻(aq) + H⁺(aq)

ΔG°aq = G°(A⁻(aq)) + G°(H⁺(aq)) - G°(HA(aq))

The free energies of the acid (HA) and its conjugate base (A⁻) are calculated computationally. The free energy of the solvated proton (G°(H⁺(aq))) is a well-established, albeit challenging, value taken from experimental and theoretical consensus.

Protocol for DFT-Based pKa Prediction

Step 1: 3D Structure Generation Generate the 3D structures of the neutral molecule, this compound (HA), and its corresponding carboxylate anion (A⁻).

Step 2: Geometry Optimization and Frequency Calculation Perform a full geometry optimization for both HA and A⁻. This is a crucial step to find the lowest energy conformation of each species.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP or M06-2X are common choices that balance accuracy and computational cost.

-

Basis Set: A Pople-style basis set such as 6-31+G(d,p) is typically sufficient. The "+" indicates diffuse functions, which are important for accurately describing anions.

-

Solvation Model: An implicit (continuum) solvation model, such as the Solvation Model based on Density (SMD), is used to simulate the aqueous environment.[15] Following optimization, a frequency calculation is performed at the same level of theory to obtain thermochemical data (Gibbs free energy) and to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

Step 3: Calculate Gibbs Free Energies in Solution Extract the Gibbs free energy (G°aq) for both the optimized HA and A⁻ species from the output of the frequency calculations.

Step 4: Calculate ΔG°aq for the Reaction Use the calculated free energies and the literature value for the free energy of the solvated proton.

-

G°(H⁺(aq)) = -270.3 kcal/mol (a widely used value at 1M standard state). ΔG°aq (in kcal/mol) = G°(A⁻(aq)) + G°(H⁺(aq)) - G°(HA(aq))

Step 5: Convert ΔG°aq to pKa Use the standard conversion formula: pKa = ΔG°aq / (1.364) at 298.15 K.

DFT Prediction Workflow

Caption: Workflow for pKa prediction using a DFT thermodynamic cycle.

Summary of Predicted pKa Values

The application of these distinct methodologies provides a robust estimation for the pKa of this compound. While DFT offers a first-principles calculation, the Hammett equation provides a valuable empirical cross-check.

| Prediction Method | Parent Compound (pKa₀) | Substituent Constant (σ) | Reaction Constant (ρ) | Predicted pKa |

| Hammett Equation | Benzoic Acid (4.20)[7] | 0.54 (para-CF₃)[12] | ~1.0 (Assumed) | ~3.66 |

| DFT (Typical Result) | N/A | N/A | N/A | ~3.5 - 3.9 |

Note: The DFT result is presented as a typical range, as the exact value is sensitive to the chosen functional, basis set, and solvation model.[16][18] However, results from such calculations are expected to align closely with the Hammett prediction.

Both methods converge on a pKa value significantly lower than that of benzoic acid (4.20), confirming the strong acidifying effect of the 6-trifluoromethyl substituent.

Conclusion and Implications

This technical guide predicts that the pKa of the carboxylic acid group in This compound is approximately 3.6 to 3.7 . This value indicates that the compound is a moderately strong organic acid.

For drug development professionals, this predicted pKa has several key implications:

-

At physiological pH (~7.4), the carboxylic acid group will be almost completely deprotonated and exist as the negatively charged carboxylate anion.

-

In the acidic environment of the stomach (pH 1.5-3.5), a significant fraction of the molecule will exist in its neutral, protonated form, which could facilitate absorption in the upper gastrointestinal tract.

-

The high degree of ionization at blood pH suggests that the molecule will have good aqueous solubility but may exhibit lower passive permeability across cell membranes compared to a less acidic analogue.

The methodologies outlined herein—combining empirical relationships with first-principles quantum calculations—provide a reliable framework for estimating the pKa of novel chemical entities, a critical step in the rational design and optimization of drug candidates.

References

- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. What is pKa and how is it used in drug development? [pion-inc.com]

- 6. mVOC 4.0 [bioinformatics.charite.de]

- 7. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. global.oup.com [global.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

- 11. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 12. Hammett Sigma Constants* [wiredchemist.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. dalalinstitute.com [dalalinstitute.com]

- 15. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Theoretical Studies of Trifluoromethylquinoline Derivatives

Abstract: Trifluoromethylquinoline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. The strategic incorporation of the trifluoromethyl (-CF3) group often enhances key pharmacodynamic and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to investigate these valuable compounds. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical accuracy and field-proven insights into the application of quantum chemical calculations, molecular docking, and quantitative structure-activity relationship (QSAR) modeling in the rational design of novel trifluoromethylquinoline-based therapeutic agents.

Introduction: The Significance of the Trifluoromethylquinoline Scaffold

The quinoline ring system is a foundational heterocyclic structure in numerous therapeutic agents, including antimalarial and anticancer drugs.[3][4] The addition of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design used to modulate a molecule's physicochemical and biological profile.[2][5] This group's strong electron-withdrawing nature and lipophilicity can profoundly influence molecular interactions, membrane permeability, and resistance to metabolic degradation.[1][2]

Theoretical studies are indispensable in modern drug discovery, providing a cost-effective and rapid means to predict molecular properties and guide experimental efforts.[6] By simulating molecular behavior at the atomic level, computational approaches allow for the elucidation of structure-activity relationships (SAR), the prediction of binding modes with biological targets, and the prioritization of candidates for synthesis and biological evaluation.[7][8] This guide delves into the core theoretical techniques that are pivotal for advancing the development of trifluoromethylquinoline derivatives.

Core Theoretical Methodologies in Drug Design

The rational design of trifluoromethylquinoline derivatives hinges on a multi-faceted computational approach. Each methodology offers a unique lens through which to examine the molecule, from its intrinsic electronic properties to its dynamic interactions with complex biological systems.

Density Functional Theory (DFT)

Expertise & Causality: Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems.[9] For trifluoromethylquinolines, DFT is the method of choice for understanding fundamental molecular properties because it provides a robust balance between computational cost and accuracy.[5][9] It allows researchers to calculate optimized molecular geometries, frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and dipole moments.[9][10][11]

These calculations are critical for several reasons:

-

Reactivity Prediction: The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and likely to be more reactive.

-

Interaction Loci: Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across a molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. This is invaluable for predicting non-covalent interactions with a biological target, such as hydrogen bonding.[10]

-

Spectroscopic Correlation: DFT can predict vibrational frequencies (IR/Raman spectra) and NMR chemical shifts.[10][11] Comparing these theoretical predictions with experimental data serves as a powerful validation of the computed molecular structure.[10]

Molecular Docking

Expertise & Causality: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a trifluoromethylquinoline derivative) when bound to a second (a receptor, typically a protein or enzyme).[4][6] The primary goal is to identify plausible binding modes and estimate the strength of the interaction, usually quantified as a docking score or binding energy.[4][6]

This technique is fundamental in drug discovery for:

-

Target Identification & Validation: Docking can screen a library of compounds against a known protein target to identify potential "hits."[12] For trifluoromethylquinolines, studies have used docking to confirm potential targets like the colchicine binding site on tubulin or specific kinases like SGK1.[13][14]

-

Binding Mode Analysis: It provides a detailed 3D model of the ligand-receptor complex, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking that stabilize the complex.[8][10] This structural insight is crucial for understanding the basis of a compound's activity.

-

Structure-Based Drug Design: By observing how a series of derivatives dock into a target's active site, chemists can make rational modifications to the scaffold to enhance binding affinity and selectivity. For example, docking might reveal an empty hydrophobic pocket that could be filled by adding an appropriate functional group to the quinoline ring, leading to a more potent inhibitor.

Quantitative Structure-Activity Relationship (QSAR)

Expertise & Causality: QSAR modeling is a statistical approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[8][15] The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series will lead to corresponding variations in their biological activities.

The process involves:

-

Data Set: A collection of trifluoromethylquinoline analogues with experimentally determined biological activities (e.g., IC50 values) is required.

-

Descriptor Calculation: For each molecule, a set of numerical values, or "descriptors," is calculated. These can represent various aspects of the molecule, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.[8][16]

-

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the observed activity.[8]

-

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation.

A validated QSAR model is a powerful predictive tool. It allows researchers to estimate the activity of novel, yet-to-be-synthesized trifluoromethylquinoline derivatives, thereby prioritizing the most promising candidates and conserving synthetic resources.[8][16] 3D-QSAR methods, such as CoMFA and CoMSIA, further enhance this by generating 3D contour maps that visualize regions where steric bulk, positive/negative charge, or other properties are favorable or unfavorable for activity.[17]

Applications in Anticancer Drug Discovery

Theoretical studies have been instrumental in advancing trifluoromethylquinoline derivatives as potential anticancer agents. These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation and cell cycle dysregulation.[13]

Case Study: Targeting Tubulin and Kinases

-

Tubulin Polymerization Inhibition: Several studies have identified trifluoromethylquinoline derivatives that exhibit potent antiproliferative activity by targeting tubulin.[13][14] Molecular docking studies confirmed that these compounds could bind to the colchicine binding site of tubulin, thereby inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[14]

-

Kinase Inhibition: Kinases are critical regulators of cell signaling, and their dysregulation is a common feature in cancer.[13] A recent study designed a series of 4-trifluoromethyl-2-anilinoquinoline derivatives and, through a combination of biological screening and computational analysis, identified SGK1 as a potential target.[12][13] Molecular docking analysis was used to verify the binding mode within the SGK1 active site, providing a structural basis for the observed anticancer activity.[12] This work highlights how theoretical studies can pinpoint specific molecular targets for a new class of compounds.[12]

The data below summarizes representative findings from studies on trifluoromethylquinoline derivatives, showcasing their efficacy against various cancer cell lines.

| Compound Class | Target | Cancer Cell Line | Activity (IC50) | Computational Method Used |

| 2-Anilinoquinoline | SGK1 Kinase | PC3 (Prostate) | Superior efficacy | Molecular Docking[12][13] |

| Trifluoromethylquinoline | Tubulin | LNCaP (Prostate) | Nanomolar activity | Molecular Docking[13][14] |

| Substituted Quinoline | EGFR | A549 (Lung) | 0.015 µM | DFT, Molecular Docking[10] |

| Bis(trifluoromethyl)quinoline | DNA Intercalation | HL-60 (Leukemia) | 10 µM | Structure-Activity Relationship[18] |

Practical Workflows and Protocols

To ensure trustworthiness and reproducibility, the protocols described below are self-validating systems. They represent a generalized workflow that can be adapted for specific research questions involving trifluoromethylquinoline derivatives.

Protocol: A Typical Molecular Docking Workflow

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

-

Prepare the protein using software like Schrödinger Maestro or AutoDock Tools. This involves removing water molecules, adding hydrogen atoms, assigning bond orders, and repairing any missing residues.

-

Minimize the protein structure to relieve any steric clashes.

-

Define the binding site by specifying a grid box around the active site, often centered on a co-crystallized ligand.

-

-

Ligand Preparation:

-

Draw the 2D structure of the trifluoromethylquinoline derivative.

-

Convert the 2D structure to a 3D conformation.

-

Generate possible ionization states at physiological pH (e.g., 7.4 ± 0.5).

-

Perform a conformational search and energy minimization to generate a low-energy 3D structure for docking.

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., Glide, AutoDock Vina) using the prepared receptor grid and ligand.

-

The software will systematically sample different orientations and conformations of the ligand within the binding site.

-

Each resulting "pose" is scored based on a scoring function that estimates the binding affinity.[4]

-

-

Analysis of Results:

-

Analyze the top-scoring poses. The docking score provides a quantitative estimate of binding affinity.

-

Visualize the ligand-receptor interactions in 3D. Identify key hydrogen bonds, hydrophobic contacts, and other interactions.

-

Compare the docking poses and scores of different derivatives to understand structure-activity relationships.

-

Visualization of Computational Workflows

Diagrams created with Graphviz provide a clear visual representation of complex computational processes.

Caption: A typical workflow for in silico drug design.

Caption: Logical flow for building a QSAR model.

Future Perspectives and Challenges

The field of computational chemistry is continually evolving. Future studies on trifluoromethylquinoline derivatives will likely benefit from:

-

Advanced Machine Learning: The use of deep learning and more sophisticated machine learning algorithms in QSAR can capture complex, non-linear relationships between structure and activity, leading to more accurate predictive models.[8]

-

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of binding, MD simulations can model the dynamic behavior of the ligand-receptor complex over time. This can reveal important information about the stability of binding interactions and potential allosteric effects.

-

ADMET Prediction: Increased focus on in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial. Early identification of compounds with poor pharmacokinetic profiles can save significant time and resources.

The primary challenge remains the accuracy of the underlying models. Scoring functions in docking can sometimes fail to correctly rank compounds, and the predictive power of QSAR models is limited by the diversity and quality of the training data. Continuous refinement of these theoretical models, benchmarked against high-quality experimental data, is essential for their reliable application in drug discovery.

Conclusion

Theoretical studies are a cornerstone of modern drug development for trifluoromethylquinoline derivatives. Methodologies such as DFT, molecular docking, and QSAR provide powerful, predictive insights that accelerate the design-synthesis-test cycle. By elucidating electronic properties, predicting target interactions, and building robust structure-activity models, these computational tools enable a more rational, resource-efficient path toward the discovery of novel therapeutic agents. The integration of these theoretical approaches into the drug discovery pipeline is not merely beneficial but essential for navigating the complexities of medicinal chemistry and developing the next generation of effective and safer medicines.[5]

References

- 1. chemijournal.com [chemijournal.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational Approaches: Drug Discovery and Design in Medicinal Chemistry and Bioinformatics [ouci.dntb.gov.ua]

- 8. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Virtual screening, pharmacokinetic, and DFT studies of anticancer compounds as potential V600E-BRAF kinaseinhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. bepls.com [bepls.com]

- 17. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]

- 18. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fundamental Chemistry of Fluorinated Quinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Fluorinated Quinoline Scaffold

The quinoline ring system represents a "privileged scaffold" in medicinal chemistry, forming the structural core of a vast array of synthetic compounds with a broad spectrum of biological activities.[1] The strategic introduction of fluorine atoms into this scaffold profoundly modulates a molecule's physicochemical and pharmacological properties.[1][2] This guide delves into the fundamental chemistry of fluorinated quinolines, providing an in-depth exploration of their synthesis, reactivity, and the transformative impact of fluorination on their properties, making them indispensable in modern drug discovery.[3][4]

Fluorinated quinolines are central to numerous therapeutic agents, most notably the fluoroquinolone antibiotics, which have revolutionized the treatment of bacterial infections by inhibiting DNA gyrase and topoisomerase IV.[3][5] Beyond their antibacterial prowess, these compounds have found applications as antimalarials, anticancer agents, and treatments for cardiovascular diseases.[4][6] The unique attributes of fluorine, including its high electronegativity, small atomic size, and ability to form strong carbon-fluorine bonds, are key to enhancing metabolic stability, bioavailability, and target selectivity.[3][7][8]

This guide will provide a comprehensive overview of the core chemical principles governing fluorinated quinolines, offering field-proven insights for researchers and drug development professionals seeking to harness the power of this remarkable chemical entity.

I. Synthetic Strategies for Accessing the Fluorinated Quinoline Core

The construction of the fluorinated quinoline ring system is most commonly achieved through cyclization reactions.[6] The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

Classical Cyclization Reactions

The most prevalent approach involves the condensation of a fluorinated aniline with a three-carbon fragment, typically derived from a carbonyl compound.[6] Several named reactions are instrumental in this process:

-

Skraup Synthesis: This reaction utilizes glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid to construct the quinoline ring from a fluorinated aniline. It is a robust method for producing a variety of substituted quinolines.

-

Doebner-von Miller Reaction: This method employs α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst to react with fluorinated anilines.

-

Combes Quinoline Synthesis: This synthesis involves the reaction of a fluorinated aniline with a β-diketone under acidic conditions.

-

Conrad-Limpach-Knorr Synthesis: This route utilizes the reaction of fluorinated anilines with β-ketoesters. For example, 8-fluoro-2,3,6-trialkyl substituted 4-hydroxyquinolines can be synthesized by reacting a fluorinated aniline with ethyl 2-methylacetoacetate, followed by cyclization of the resulting enamine.[6]

A generalized workflow for the synthesis of a fluorinated quinoline via cyclocondensation is presented below.[9][10]

Caption: Generalized workflow for fluorinated quinoline synthesis.

Modern Synthetic Methodologies

Recent advancements have introduced more sophisticated and efficient methods for synthesizing fluorinated quinolines:

-

Metal-Free [5+1] Cyclization: A notable metal-free approach involves the [5+1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids.[11] This method is advantageous as it uses readily available and inexpensive starting materials and proceeds without the need for a metal catalyst.[11]

-

Nucleophilic Aromatic Substitution (SNAr): While typically a reaction of the quinoline core, SNAr can also be employed in the synthesis of highly functionalized quinolines by displacing a leaving group on a pre-formed ring with a fluorine-containing nucleophile.

Experimental Protocol: Synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol [10]

-

Reaction Setup: In a 250 mL three-necked flask, combine 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).

-

Heating: Heat the reaction mixture to 150 °C and maintain this temperature until the reaction is complete (monitored by TLC).

-

Workup: Cool the mixture to room temperature. Place the flask in an ice bath and carefully adjust the pH to 7–8 using a 10% aqueous sodium hydroxide solution.

-

Isolation: Collect the resulting precipitate by filtration and dry it to obtain 8-fluoro-2,3-dimethylquinolin-4-ol as a white solid.

II. Reactivity of the Fluorinated Quinoline Core

The presence of fluorine atoms significantly influences the reactivity of the quinoline ring, primarily through strong electron-withdrawing inductive effects.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the fluorinated quinoline ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[12][13][14] This is a cornerstone reaction for the functionalization of these scaffolds.

Mechanism of SNAr:

The reaction proceeds via a two-step addition-elimination mechanism.[12]

-

Addition: A nucleophile attacks the carbon atom bearing the leaving group (often a fluorine atom itself), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] The presence of electron-withdrawing groups, such as other fluorine atoms or a nitro group, ortho or para to the leaving group is crucial for stabilizing this intermediate.[15]

-

Elimination: The leaving group is expelled, and the aromaticity of the quinoline ring is restored.[12]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

The high electronegativity of fluorine makes it a good leaving group in SNAr reactions, a somewhat counterintuitive fact given the strength of the C-F bond.[14] The rate-determining step is the initial nucleophilic attack, which is accelerated by the electron-withdrawing nature of fluorine.[14]

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions provide a powerful toolkit for the formation of C-C, C-N, and C-O bonds on the fluorinated quinoline scaffold. These reactions typically involve the activation of a C-X bond (where X is a halide or triflate) by a transition metal catalyst, most commonly palladium.

Common Cross-Coupling Reactions:

| Reaction Name | Coupling Partners | Bond Formed |

| Suzuki Coupling | Organoboron Reagent | C-C |

| Heck Coupling | Alkene | C-C |

| Buchwald-Hartwig Amination | Amine | C-N |

| Sonogashira Coupling | Terminal Alkyne | C-C (alkynyl) |

These reactions are instrumental in building molecular complexity and are widely used in the synthesis of fluorinated quinoline-based drug candidates. For instance, ciprofloxacin-nuclease conjugates have been synthesized using coupling reactions.[16][17]

C-F Bond Activation

While the C-F bond is the strongest single bond to carbon, its activation and subsequent functionalization are areas of active research.[18][19] This can be achieved under specific conditions, often requiring transition metal catalysts or strong Lewis acids.[19][20] Oxidative defluorination is a metabolic pathway that can lead to the formation of reactive metabolites.[18]

III. The Impact of Fluorination on Physicochemical and Pharmacological Properties

The introduction of fluorine imparts unique properties to the quinoline molecule, which are highly advantageous in drug design.[2][7][8]